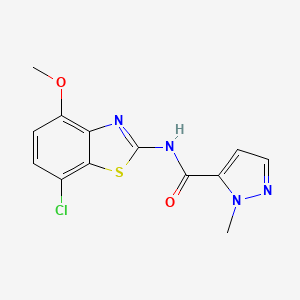
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, also known as MMP-13, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a small molecule that has been identified as a potential inhibitor of matrix metalloproteinase-13 (MMP-13) and has been studied for its potential therapeutic applications. MMP-13 has been found to be involved in a variety of processes in cells, such as cell migration and adhesion, and is thought to be involved in a variety of diseases, including cancer, arthritis, and cardiovascular disease.
科学研究应用
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in scientific research. It has been found to be a potential inhibitor of this compound, and has been studied for its potential therapeutic applications in a variety of diseases, including cancer, arthritis, and cardiovascular disease. This compound has also been studied for its potential applications in drug delivery, as it can be used to deliver drugs to specific cellular targets. Additionally, this compound has been studied for its potential applications in tissue engineering, as it can be used to promote tissue regeneration.
作用机制
Target of Action
The primary targets of this compound are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response. The compound has shown the highest IC50 values for COX-1 inhibition .
Mode of Action
The compound interacts with its targets, the COX-1 and COX-2 enzymes, resulting in their inhibition . This inhibition disrupts the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The compound affects the cyclooxygenase pathway . By inhibiting the COX-1 and COX-2 enzymes, it disrupts the conversion of arachidonic acid to prostaglandins. This results in reduced inflammation and pain.
Pharmacokinetics
The compound’s high inhibition values suggest it may have good bioavailability .
Result of Action
The compound’s action results in reduced inflammation and pain . It has demonstrated excellent COX-2 selectivity index (SI) values and significant inhibition of albumin denaturation .
实验室实验的优点和局限性
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One advantage of this compound is that it is a small molecule, which makes it easy to synthesize and use in experiments. Additionally, this compound has been found to be a potent inhibitor of this compound, which makes it useful for studying the activity of this compound in cells. However, this compound is not a selective inhibitor of this compound, and can also inhibit other MMPs, which can lead to off-target effects in cells.
未来方向
The potential future directions for N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide include further studies of its potential therapeutic applications in a variety of diseases, such as cancer, arthritis, and cardiovascular disease. Additionally, this compound could be studied for its potential applications in drug delivery, as it could be used to deliver drugs to specific cellular targets. Finally, this compound could be studied for its potential applications in tissue engineering, as it could be used to promote tissue regeneration.
合成方法
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and biotechnological synthesis. Chemical synthesis is the most common method used to synthesize this compound, and involves the use of a variety of reagents, such as thionyl chloride, ethyl acetate, and sodium bicarbonate. Enzymatic synthesis is also used to synthesize this compound, and involves the use of enzymes, such as lipases and proteases, to catalyze the reaction. Finally, biotechnological synthesis is used to synthesize this compound, and involves the use of recombinant DNA technology to produce the molecule.
属性
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-17-7-6-8(16-17)12(18)15-13-14-11-9(19-2)4-3-5-10(11)20-13/h3-7H,1-2H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGIFXHWKFYDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6530243.png)
![4-methanesulfonyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530249.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530262.png)
![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530280.png)
![N-(1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530285.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530289.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530295.png)
![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6530301.png)
![4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6530304.png)

![1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6530335.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530339.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530341.png)